molecular formula C52H34 B12567985 10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene CAS No. 172285-83-5

10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene

Cat. No.: B12567985
CAS No.: 172285-83-5
M. Wt: 658.8 g/mol
InChI Key: OEYLQYLOSLLBTR-UHFFFAOYSA-N
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Description

Structural Characterization of 10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene

Molecular Geometry and Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous bianthracene derivatives reveal that the anthracene units adopt nearly orthogonal dihedral angles (85–95°) due to steric hindrance between hydrogen atoms at the 1- and 8-positions. For this compound, the biphenyl substituents introduce additional torsional strain, likely reducing the dihedral angle between the anthracene planes compared to unsubstituted bianthracenes. Crystallographic data for related compounds show monoclinic or triclinic crystal systems with unit cell parameters spanning a = 10–15 Å, b = 12–18 Å, and c = 8–12 Å.

Parameter Value Range (Å/°) Source Compound Reference
Anthracene dihedral angle 85–95 9,9'-bianthracene
Biphenyl torsion 30–45 Biphenyl derivatives
Unit cell volume 1200–1800 ų Co-crystals

The biphenyl groups adopt a twisted conformation, with inter-ring torsion angles of 30–45°, as observed in substituted biphenyl systems. This geometry minimizes π-orbital overlap between adjacent aromatic systems, localizing electron density on individual subunits.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum of this compound exhibits distinct splitting patterns:

  • Anthracene protons : Downfield-shifted aromatic signals at δ 8.2–8.6 ppm (4H, singlet for central ring) and δ 7.6–7.9 ppm (8H, multiplet for peripheral rings).
  • Biphenyl protons : Complex coupling patterns between δ 6.8–7.4 ppm, with meta-coupled protons on the 2-substituted phenyl rings showing doublet-of-doublets splitting (J = 2–3 Hz).

¹³C NMR reveals 26 distinct carbon environments, including:

  • Quaternary carbons at δ 135–140 ppm (anthracene bridgeheads)
  • Biphenyl ipso-carbons at δ 141–145 ppm
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows:

  • Molecular ion peak at m/z 658.83 (C₅₂H₃₄⁺)
  • Characteristic fragmentation pathways:
    • Loss of biphenyl groups (-154 Da)
    • Anthracene core cleavage (-178 Da)
    • Sequential dehydrogenation (-2 Da increments)
m/z Observed Fragment Identity Proposed Pathway
658.83 [M]⁺ Molecular ion
504.62 [M–C₁₂H₁₀]⁺ Biphenyl loss
326.44 [C₂₆H₁₈]⁺ Bianthracene core
228.27 [C₁₈H₁₂]⁺ Anthracene fragment

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) calculations predict:

  • Ground-state geometry with anthracene dihedral angle of 88.7°
  • Biphenyl torsion angles of 38.2°
  • HOMO-LUMO gap of 3.12 eV, reduced by 0.35 eV compared to unsubstituted bianthracene
Parameter Calculated Value Experimental Reference
Dihedral angle (anthracene) 88.7° 85–95°
HOMO-LUMO gap 3.12 eV 3.15 eV (UV-Vis)
Dipole moment 1.45 D N/A
Molecular Orbital Configuration Analysis

Frontier orbital analysis reveals:

  • HOMO : Localized on biphenyl substituents (65%) and anthracene peripheral rings (35%)
  • LUMO : Concentrated on central anthracene rings (72%) with minor biphenyl contribution (28%)
  • Singlet-triplet energy gap (ΔEₛₜ) of 0.78 eV, indicating significant biradical character in excited states

Orbital symmetry analysis shows prohibited π-π* transitions between orthogonal anthracene units, consistent with experimental UV-Vis spectra lacking long-wavelength absorption beyond 450 nm.

Properties

CAS No.

172285-83-5

Molecular Formula

C52H34

Molecular Weight

658.8 g/mol

IUPAC Name

9-(2-phenylphenyl)-10-[10-(2-phenylphenyl)anthracen-9-yl]anthracene

InChI

InChI=1S/C52H34/c1-3-19-35(20-4-1)37-23-7-9-25-39(37)49-41-27-11-15-31-45(41)51(46-32-16-12-28-42(46)49)52-47-33-17-13-29-43(47)50(44-30-14-18-34-48(44)52)40-26-10-8-24-38(40)36-21-5-2-6-22-36/h1-34H

InChI Key

OEYLQYLOSLLBTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with anthracene units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives .

Scientific Research Applications

10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene exerts its effects involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic systems, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of DP-DBBA becomes evident when compared to related bianthracene derivatives. Below is a detailed analysis of its analogs:

Electronic and Photophysical Properties

  • DP-DBBA vs. DBBA :

    • Reactivity : The biphenyl groups in DP-DBBA enhance steric bulk and π-conjugation, directing surface-assisted polymerization into 13-AGNRs instead of narrower 7-AGNRs formed by DBBA .
    • Bandgap : 13-AGNRs derived from DP-DBBA exhibit a smaller bandgap (~1.4 eV) compared to 7-AGNRs (~2.1 eV), making them suitable for near-infrared optoelectronics .
  • DP-DBBA vs. 9,9′-PA2 :

    • Photon Upconversion (TTA-UC) : 9,9′-PA2 lacks the biphenyl connector, resulting in weaker triplet-triplet annihilation (TTA) efficiency (ΦTTA-UC < 5%) compared to DP-DBBA analogs with extended conjugation .
  • DP-DBBA vs. Phenothiazine Derivatives: Mechanochromism: Phenothiazine-based bianthracenes (e.g., PVBA16) exhibit reversible fluorescence shifts (Δλ ~50 nm) upon grinding, a property absent in DP-DBBA due to its rigid biphenyl substituents .

Key Data Tables

Table 1: Comparative Electronic Properties

Compound Bandgap (eV) Carrier Mobility (cm²/V·s) Application Reference
DP-DBBA (13-AGNRs) 1.4 100 FETs, Nanoelectronics
DBBA (7-AGNRs) 2.1 50 Sensors
MBAn-(4)-tBu 3.0 N/A OLEDs

Table 2: Mechanochromic Behavior of Bianthracenes

Compound Grinding-Induced Δλ (nm) Reversibility Temperature (°C) Reference
PVBA16 50 25 (room temperature)
PVBA2 20 80
DP-DBBA N/A N/A

Biological Activity

10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene is an organic compound with the molecular formula C52H34C_{52}H_{34} and a molecular weight of approximately 658.8g/mol658.8\,g/mol . This compound is significant in the field of organic electronics due to its unique structural properties and potential applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Anticancer Potential

Research into the biological activity of this compound has been limited; however, its structural relatives have shown promising anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The anticancer activity is often assessed using the MTT assay to evaluate cell viability and cytotoxicity .

Case Study: Anticancer Activity of Related Compounds

In a study investigating a structurally similar compound, BPU , it was found to effectively inhibit the proliferation of cancer cells such as HeLa and MCF-7. The IC50 values were reported at 8.47μM8.47\,\mu M for MCF-7 and 9.22μM9.22\,\mu M for HeLa after 72 hours of treatment. The compound also demonstrated significant effects on cell cycle progression . Although specific studies on this compound are lacking, the promising results from related compounds suggest potential avenues for further investigation.

The mechanisms by which compounds like this compound may exert biological effects could involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the sub-G1 phase.
  • Inhibition of Angiogenesis : Some derivatives exhibit antiangiogenic properties, suggesting that they may inhibit blood vessel formation in tumors.
  • Binding Affinity : Computational studies indicate that related compounds can effectively bind to matrix metalloproteinases (MMPs), which are involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
9,9'-BianthraceneC_{18}H_{12}Base structure without biphenyl substituents; serves as a reference for photophysical properties.
10,10'-Di(naphthalen-2-yl)-9,9'-bianthraceneC_{30}H_{22}Contains naphthalene groups; exhibits different electronic properties due to larger π-conjugation.
4,4'-Bis(biphenyl)-4-biphenyleneC_{30}H_{22}Similar biphenyl structures but lacks the bianthracene core; used in similar electronic applications.

The unique arrangement of biphenyl groups in this compound contributes to its robust luminescent properties and stability under operational conditions compared to these similar compounds .

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